Acanthoside B

Description

Historical Context of Lignan (B3055560) Research in Phytochemistry

Lignans (B1203133) represent a substantial class of polyphenolic compounds ubiquitously found in the plant kingdom, with high concentrations in seeds, whole grains, and vegetables. wikipedia.org The name "lignan" originates from the Latin word lignum, meaning "wood". wikipedia.org The scientific investigation of lignans began in earnest in the 1970s, with initial research focusing on the isolation and structural elucidation of novel lignan compounds. nih.gov At that time, it was commonly believed that lignans were exclusively synthesized by plants. nih.gov A paradigm shift occurred in the 1980s with the discovery that microorganisms within the human and animal gut could metabolize plant lignans into other forms, known as enterolignans. nih.gov

From a chemical standpoint, lignans are derived from the shikimic acid biosynthetic pathway and are structurally defined as 1,4-diarylbutane compounds formed through the coupling of two phenylpropanoid units. nih.govresearchgate.net The field of lignan research has continually expanded, revealing a wide spectrum of biological activities associated with this diverse group of molecules. nih.gov Studies have indicated that diets rich in lignan-containing foods, such as fruits, vegetables, and whole grains, may offer protective effects against various chronic diseases. nih.govnih.gov The metabolites of plant lignans, namely enterodiol (B191174) and enterolactone, have demonstrated a range of biological effects, including antitumorigenic, anticarcinogenic, estrogenic or anti-estrogenic, and antioxidant properties. nih.gov This growing body of evidence has spurred the creation of comprehensive databases to document the lignan content of different foodstuffs. nih.gov

Discovery and Initial Characterization of Acanthoside B as a Bioactive Lignan

This compound was first isolated from the roots of Eleutherococcus senticosus, a plant commonly known as Siberian ginseng. lookchem.comchemfaces.com The determination of its chemical structure was accomplished through the application of modern spectroscopic and spectrometric techniques, including high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy. chemfaces.com

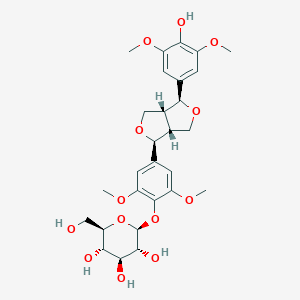

This compound is classified as a lignan glycoside. nih.gov Its formal IUPAC name is (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov The compound has the molecular formula C28H36O13 and a molecular weight of 580.6 g/mol . nih.gov It is also identified by several synonyms, including Episyringaresinol 4'-O-beta-D-glucopyranoside and (-)-Syringaresinol-4-O-beta-D-glucopyranoside. nih.govchemspider.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C28H36O13 nih.gov |

| Molecular Weight | 580.6 g/mol nih.gov |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov |

| Appearance | White to off-white solid powder lookchem.comsustainable-bio.com |

| Melting Point | 182-183 °C lookchem.com |

| Boiling Point | 778.5 °C at 760 mmHg lookchem.com |

Early investigations into this compound revealed its potential as a bioactive compound with pharmacological relevance. It has been shown to possess inhibitory effects on allergic inflammation. chemfaces.com Subsequent research has explored its neuroprotective properties, particularly in models of Alzheimer's disease. medchemexpress.com For example, studies in animal models have indicated that this compound can mitigate memory impairment by restoring cholinergic activity, enhancing the endogenous antioxidant status, and suppressing neuroinflammation. medchemexpress.com

Significance of this compound within the Broader Scope of Natural Product Drug Discovery

Historically, natural products have been a foundational source of new medicines, providing a wealth of structurally diverse and unique chemical entities. nih.govpatsnap.com A significant number of clinically approved drugs have been derived from natural sources, including plants, microorganisms, and marine organisms. nih.govresearchgate.net The inherent chemical complexity and diversity of natural products offer a distinct advantage over synthetically derived compound libraries, presenting novel molecular scaffolds for therapeutic development. nih.gov

In the 21st century, interest in natural products for drug discovery has been revitalized, propelled by significant advancements in analytical technologies, high-throughput screening methods, and computational tools. mdpi.com These innovations have addressed many of the historical challenges associated with natural product research, such as the isolation of pure compounds and the elucidation of their complex structures. mdpi.com

This compound serves as a compelling example of the ongoing potential of natural products in contemporary drug discovery. As a member of the lignan class, it belongs to a group of compounds with well-documented health benefits. nih.govnih.gov The demonstrated pharmacological activities of this compound, including its anti-inflammatory and neuroprotective effects, position it as a promising lead compound for further preclinical and clinical investigation. chemfaces.commedchemexpress.com The study of molecules like this compound not only expands our understanding of the therapeutic potential of natural products but also underscores the critical importance of biodiversity as a reservoir for novel drug leads. nih.gov Furthermore, the ability of many natural products to interact with multiple biological targets simultaneously, a concept known as polypharmacology, is of particular interest for the development of treatments for complex multifactorial diseases. patsnap.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994623 | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7374-79-0 | |

| Record name | Acanthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sources and Ethnobotanical Relevance of Acanthoside B

Occurrence in Salicornia europaea L. and its Ethnobotanical Applications

Salicornia europaea, a halophyte plant found in salt marshes and coastal areas, has been reported to contain Acanthoside B. mdpi.comunipa.it This plant is traditionally used both as an edible vegetable and in traditional medicine. mdpi.comnih.gov Salicornia species have been consumed for centuries and are gaining recognition as a functional food due to their nutritional content and bioactive phytochemicals. unipa.itresearchgate.net Ethnobotanical uses of Salicornia include addressing intestinal disorders and inflammatory conditions. unipa.it

Presence in Pogostemon cablin and Traditional Medicinal Uses

Pogostemon cablin, commonly known as patchouli, is another botanical source of this compound. all-imm.comnih.gov Pogostemon cablin has a long history of use in traditional Chinese medicine (TCM) and other traditional systems. all-imm.comnih.govglobinmed.com It has been traditionally applied for the treatment of various ailments, including gastroenteric diseases, headaches, vomiting, and diarrhea. all-imm.comnih.govglobinmed.comresearchgate.net The plant is also valued in perfumery and aromatherapy. globinmed.comresearchgate.net this compound is considered a primary bioactive compound isolated from Pogostemon cablin. all-imm.com

Isolation from Eleutherococcus senticosus (Siberian Ginseng) and Traditional Applications

Eleutherococcus senticosus, widely known as Siberian ginseng, is an important adaptogenic plant in traditional medicine, particularly in TCM, Korean, and Japanese medicine. mdpi.comnih.govnaturalmedicinejournal.com this compound has been identified as one of the compounds present in E. senticosus. ffhdj.com Traditionally, E. senticosus has been used as a tonic to enhance physical and mental endurance, increase resistance to stress, and strengthen the immune system. mdpi.comnih.govnaturalmedicinejournal.comffhdj.com Its traditional applications also include addressing fatigue and promoting general health. mdpi.com

Identification in Patrinia villosa

Patrinia villosa is a medicinal herb with a long history of use in China. imrpress.comnih.gov this compound has been identified among the chemical constituents of Patrinia villosa. google.com Traditionally, Patrinia villosa has been used to clear heat and detoxification, promote dampness, expel pus, and facilitate blood circulation. imrpress.com It has also been traditionally used for treating intestinal carbuncles and abdominal pain, and has been employed in anti-tumor, anti-virus, and anti-inflammatory treatments. imrpress.comnih.gov

Presence in Acanthus ilicifolius and Ligustrum obtusifolium

Detection in Stachytarpheta schottiana

Stachytarpheta schottiana, an endemic Brazilian species found in restinga ecosystems, has been shown to contain this compound. researchgate.netscielo.br This plant is used in folk medicine, including as a vermifuge and a hepatoprotective plant. researchgate.netscielo.brscielo.br The detection of this compound contributes to the phytochemical profile of this species. researchgate.netscielo.br

Isolation from Andrographis paniculata

Andrographis paniculata, a widely recognized medicinal plant in Ayurvedic and indigenous medical systems in Sri Lanka, India, and China, is another source from which this compound has been isolated. thieme-connect.comresearchgate.netrroij.comrroij.comnih.gov Andrographis paniculata has been traditionally used to treat a wide range of infectious and non-infectious diseases, including liver ailments, fever, inflammation, and respiratory tract infections. thieme-connect.comrroij.comrroij.com this compound is among the known compounds isolated from this plant. thieme-connect.comresearchgate.netnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 443024 |

Data Tables

This compound is a lignan (B3055560) glycoside that has attracted scientific interest due to its presence in various plant species traditionally used in herbal medicine. Its chemical structure is characterized as (+)-syringaresinol beta-D-glucoside nih.gov. Research into this compound focuses on its identification, occurrence, and potential biological activities, primarily linked to its botanical origins.

Emerging Sources and Novel Isolation Techniques Beyond Euchresta japonica and Saussurea involucrata, this compound has been reported in other plant sources, including Acanthus ilicifolius and Ligustrum obtusifoliumnih.gov. Acanthus ilicifolius is a spiky plant native to Asia's tropical areas, known in traditional medicine for addressing various health issuesupm.edu.my.

Novel isolation techniques are continually being developed and applied to extract phytochemicals like this compound from plant matrices. For instance, studies on Acanthopanax sessiliflorus have employed activity-guided isolation techniques, including column chromatography using MCI gel, to yield compounds such as this compound nih.govresearchgate.net. This process involved gradient solvent systems to separate and purify the compounds nih.gov. The isolation of this compound from the fermented bark of Acanthopanax sessiliflorus has also been documented nih.gov.

Furthermore, research on Eleutherococcus senticosus (Acanthopanax senticosus), a plant known for its adaptogenic properties, has focused on the isolation and identification of various compounds, including phenylpropane derivatives like eleutheroside B (syringin), which is structurally related to this compound chemfaces.commdpi.com. While Eleutheroside E (syringaresinol) is a lignan specific to E. senticosus mdpi.com, studies on Acanthopanax sessiliflorus have isolated lignan derivatives, including this compound nih.govbiomolther.org. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative analysis and isolation of such compounds from plant extracts chemfaces.comresearchgate.net. Microwave distillation and extraction using deep eutectic solvents (DESs) represent emerging methods for extracting various analytes from plant sources, offering potential advantages in terms of efficiency and environmental friendliness mdpi.com.

Biosynthesis and Metabolic Pathways of Acanthoside B

Enzymatic Pathways Involved in Lignan (B3055560) Biosynthesis

Lignan biosynthesis is a complex process involving a series of enzymatic reactions. The core pathway begins with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation and methylation steps, mediated by enzymes like cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), lead to the formation of monolignols, primarily coniferyl alcohol and sinapyl alcohol. These monolignols are then subjected to oxidative coupling, often catalyzed by laccases or peroxidases, to form the basic lignan skeleton. Glycosyltransferases play a critical role in attaching sugar moieties, such as glucose, to the lignan core, resulting in the formation of lignan glycosides like Acanthoside B. While general lignan biosynthesis pathways are well-established, the specific enzymatic steps and involved enzymes leading precisely to this compound in its producing organisms require further detailed investigation.

Precursor Compounds and Intermediates in this compound Synthesis

As a lignan, this compound is synthesized from monolignol precursors, particularly those of the syringyl type, given its syringaresinol (B1662434) core structure. Sinapyl alcohol is a key precursor in the formation of syringaresinol, the aglycone of this compound. The coupling of two sinapyl alcohol units, followed by cyclization and reduction, leads to syringaresinol. Glycosylation of syringaresinol with a glucose moiety then yields this compound. Therefore, key intermediates would include sinapyl alcohol and syringaresinol. Studies on the biosynthesis of lignans (B1203133) in various plants highlight the involvement of these phenylpropanoid derivatives as essential building blocks.

Genetic Regulation of this compound Biosynthesis in Producing Organisms

The genetic regulation of lignan biosynthesis, including compounds like this compound, involves the coordinated expression of genes encoding the various enzymes in the pathway. Transcriptomic and metabolomic studies in lignan-producing plants, such as Isatis indigotica, have identified differentially expressed genes related to the phenylpropanoid biosynthesis pathway that correlate with lignan content. nih.govresearchgate.net Transcription factors from families such as AP2-EREBP, MYB, and WRKY have been implicated in regulating these pathways. nih.govresearchgate.net While direct genetic regulation specifically of this compound biosynthesis is an area requiring more focused research, these studies on related lignans provide insights into the potential regulatory mechanisms.

Impact of Environmental Factors on Biosynthetic Yields

Environmental factors can significantly influence the production of secondary metabolites in plants, including lignans like this compound. Studies on Eleutherococcus senticosus, a plant known to contain this compound (also referred to as eleutheroside E1), have shown correlations between environmental conditions and the concentration of bioactive compounds. mdpi.comsemanticscholar.org For instance, temperature and relative humidity have been found to impact the concentration of eleutheroside B (syringin) and eleutheroside E (Acanthoside D), which are structurally related to this compound. mdpi.comsemanticscholar.org Higher shoot eleutheroside B concentration was observed in regions with lower temperatures and higher relative humidity. mdpi.comsemanticscholar.org Precipitation also showed a negative correlation with the concentrations of eleutheroside E and isofraxidin (B1672238) in roots. mdpi.com These findings suggest that environmental conditions such as temperature, humidity, and precipitation can influence the biosynthetic yields of this compound and related lignans in producing organisms.

Bioconversion and Microbial Metabolism of this compound

This compound can undergo biotransformation, particularly through microbial metabolism. This is especially relevant in the context of oral consumption, where gut microbiota can play a significant role in modifying the compound. nih.govnih.govmdpi.com

The gut microbiota has a notable metabolic effect on this compound. Studies using in vitro incubation with rat intestinal bacteria have demonstrated that this compound is metabolized, although relatively slowly compared to some other compounds. nih.gov The concentration of this compound decreased over time in the presence of intestinal bacteria, while it remained relatively stable in inactivated bacterial systems, indicating the active role of the microbiota in its metabolism. nih.gov Enzymes with hydrolysis activity, widely present in intestinal bacteria such as Bifidobacteria and Lactobacillus, are likely involved in breaking the glycosidic bond of this compound. nih.gov

The metabolic curve of this compound during incubation with rat intestinal bacteria shows a decrease in its concentration over 24 hours. nih.govresearchgate.net

| Incubation Time (h) | This compound Concentration (% of original) |

| 0 | 100 |

| 1 | 27.3 |

| 6 | 74.0 (metabolized) |

| 24 | 84.3 (metabolized) |

Note: Data extracted from Figure 6F and text description in Source nih.gov. The percentages for 6h and 24h in the table represent the degree of metabolism, meaning the percentage of the original concentration that has been transformed, not the remaining concentration.

Revisiting the source text: "Similar to syringin, this compound was metabolized relatively slowly by intestinal bacteria; only 27.3% was metabolized in the system at 1 h, while at 6 h and 24 h, the degree of metabolism gradually increased, with 74.0% and 84.3% of the original concentration metabolized, respectively." nih.gov

Corrected Data Table:

| Incubation Time (h) | This compound Metabolized (% of original) | This compound Remaining (% of original) |

| 0 | 0 | 100 |

| 1 | 27.3 | 72.7 |

| 6 | 74.0 | 26.0 |

| 24 | 84.3 | 15.7 |

This table illustrates the progressive biotransformation of this compound by gut microbiota over time.

A major metabolite of this compound produced by rat gut microbiota has been identified as syringaresinol. nih.govresearchgate.net Syringaresinol is the aglycone form of this compound, resulting from the hydrolysis of the glucose moiety. nih.gov The concentration of syringaresinol increased with incubation time, reaching its highest concentration at 24 hours and still showing an upward trend. nih.gov

Pharmacological Investigations of Acanthoside B

Neuroprotective and Anti-Amnesic Activities

Investigations into the pharmacological properties of Acanthoside B have primarily focused on its effects on the nervous system, revealing potential as a cognitive enhancer and ameliorative agent in conditions characterized by memory deficits.

Amelioration of Scopolamine-Induced Amnesia in Murine Models

Scopolamine (B1681570), a muscarinic receptor antagonist, is commonly used to induce memory impairment in animal models to mimic aspects of cognitive disorders like Alzheimer's disease wikipedia.orgfishersci.be. Studies have demonstrated that oral administration of this compound can attenuate scopolamine-induced amnesic traits in mice medchemexpress.comcaymanchem.comcaymanchem.comnih.govchemsrc.com. For instance, administration of this compound at dosages of 10-20 mg/kg for seven days prior to scopolamine injection exhibited an anti-amnesic effect in mice medchemexpress.comchemsrc.com. This ameliorative effect suggests that this compound may help counteract the cognitive deficits induced by cholinergic blockade medchemexpress.comchemsrc.com.

Restoration of Cholinergic Activity in Neurological Models

The cholinergic system, which utilizes acetylcholine (B1216132) as a neurotransmitter, plays a crucial role in learning and memory. Dysfunction of this system is implicated in cognitive decline nih.govnih.gov. Research indicates that this compound can help restore cholinergic activity in neurological models medchemexpress.comnih.govchemsrc.com. In scopolamine-induced amnesic mice, this compound administration was shown to regulate cholinergic function medchemexpress.comnih.govchemsrc.com. This regulation contributes to its observed cognitive-enhancing effects medchemexpress.comnih.govchemsrc.com.

Regulation of TrkB/CREB/BDNF Pathway Activation

The TrkB/CREB/BDNF signaling pathway is vital for neuronal survival, growth, differentiation, and synaptic plasticity, processes critical for learning and memory mdpi.commdpi.com. Studies suggest that this compound can activate this pathway medchemexpress.comnih.govchemsrc.com. In scopolamine-administered mice, this compound was found to actively enrich neurotropic proteins in the hippocampal regions, indicating activation of the TrkB/CREB/BDNF pathway medchemexpress.comnih.govchemsrc.com. This activation is believed to contribute to the amelioration of cognitive impairment medchemexpress.comnih.govchemsrc.com.

Inhibition of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine. Inhibiting AChE activity leads to increased levels of acetylcholine in the synapse, potentially improving cholinergic neurotransmission wikipedia.org. This compound has been shown to exhibit inhibitory activity against AChE nih.govnih.govgoogle.comgoogle.com. In vitro studies have demonstrated enhanced AChE inhibitory activity of this compound nih.gov. Furthermore, in scopolamine-induced memory-impaired mice, this compound treatment significantly decreased AChE levels in both the hippocampus and cortical regions compared to the scopolamine-treated group nih.gov.

Modulation of Neuroinflammation in Cognitive Impairment

Neuroinflammation is increasingly recognized as a significant contributor to cognitive decline and neurodegenerative diseases nih.govmdpi.com. This compound has demonstrated potential in suppressing neuroinflammation medchemexpress.comcaymanchem.comnih.govchemsrc.comwipo.int. In LPS-stimulated BV-2 microglial cells, this compound exhibited a dose-dependent nitric oxide inhibitory potential, indicating anti-inflammatory effects nih.gov. In vivo studies using scopolamine-induced amnesic mice showed that this compound administration attenuated inflammatory cytokines and mediators medchemexpress.comnih.govchemsrc.com.

Impact on Oxidative Stress Markers in Neural Tissues

Oxidative stress, an imbalance between reactive oxygen species production and antioxidant defenses, can cause damage to neural tissues and contribute to cognitive deficits sciencescholar.usnih.govredalyc.orgnih.gov. This compound has been shown to influence oxidative stress markers caymanchem.comcaymanchem.comnih.govsemanticscholar.orgresearchgate.net. It possesses antioxidant activity and can scavenge free radicals caymanchem.comcaymanchem.com. In a mouse model of scopolamine-induced amnesia, this compound treatment reduced hippocampal malondialdehyde (MDA) levels (a marker of lipid peroxidation) and increased the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX) in the hippocampus caymanchem.comcaymanchem.com. This indicates that this compound helps restore the endogenous antioxidant status in neural tissues medchemexpress.comnih.govchemsrc.com.

Summary of Research Findings

| Activity | Model/System | Observed Effect | Source(s) |

| Amelioration of Amnesia | Scopolamine-induced amnesic mouse model | Attenuated scopolamine-induced amnesic traits; exhibited anti-amnesic effect. | medchemexpress.comcaymanchem.comcaymanchem.comnih.govchemsrc.com |

| Restoration of Cholinergic Activity | Scopolamine-induced amnesic mouse model | Regulated cholinergic function. | medchemexpress.comnih.govchemsrc.com |

| Regulation of TrkB/CREB/BDNF Pathway | Scopolamine-administered mice (hippocampus) | Activated the pathway; enriched neurotropic proteins. | medchemexpress.comnih.govchemsrc.com |

| Inhibition of Acetylcholinesterase (AChE) | In vitro; Scopolamine-induced amnesic mice | Enhanced in vitro AChE inhibitory activity; significantly decreased hippocampal and cortical AChE levels in mice. | nih.govnih.govnih.govgoogle.comgoogle.com |

| Modulation of Neuroinflammation | LPS-stimulated BV-2 microglial cells; Scopolamine-administered mice | Exhibited nitric oxide inhibitory potential; attenuated inflammatory cytokines/mediators. | medchemexpress.comcaymanchem.comnih.govchemsrc.comwipo.int |

| Impact on Oxidative Stress Markers | Cell-free assays; Scopolamine-induced amnesic mice (hippocampus) | Scavenged DPPH and ABTS radicals; reduced hippocampal MDA levels; increased hippocampal SOD, catalase, and GPX levels; restored endogenous antioxidant status. | medchemexpress.comcaymanchem.comcaymanchem.comnih.govchemsrc.com |

Anti-inflammatory and Immunomodulatory Effects

Studies have highlighted the potential of this compound to modulate inflammatory and immune responses through several mechanisms.

Inhibition of LPS-Induced Inflammatory Responses in Cellular Models

This compound has demonstrated inhibitory effects on inflammatory responses induced by lipopolysaccharide (LPS) in various cellular models. In LPS-stimulated MODE-K cells, treatment with this compound significantly ameliorated LPS-induced injury, leading to increased cell viability and inhibition of the inflammatory response. researchgate.netnih.govall-imm.com Similarly, in LPS-treated alveolar macrophages (MH-S cells), this compound was among the constituents that inhibited the production of inflammatory markers. biomolther.orgnih.govresearchgate.net Studies using LPS-stimulated RAW 264.7 macrophage cells also showed that this compound exhibits anti-inflammatory capacity and inhibits inflammatory mediator production. researchgate.netnih.govmdpi.com

Attenuation of NLRP3-Mediated Pyroptosis

Research indicates that this compound can attenuate NLRP3-mediated pyroptosis. This effect has been observed in LPS-stimulated MODE-K cells, where this compound treatment attenuated pyroptosis-specific protein expression and caspase-1 activation. researchgate.netnih.govall-imm.comall-imm.com The inhibition of inflammatory response and pyroptosis by this compound has been shown to be dependent on suppressing the AGE/RAGE pathway. researchgate.netnih.govall-imm.comall-imm.com The NLRP3 inflammasome is a key mediator of pyroptosis and plays a significant role in the progression of inflammatory conditions. all-imm.comresearchgate.net

Modulation of AGE/RAGE Pathway Activation

This compound's anti-inflammatory and anti-pyroptotic effects are linked to its ability to modulate the Advanced Glycation End-products (AGE)/Receptor for AGE (RAGE) pathway. Studies have shown that this compound diminished the accumulation of AGE, resulting in a decrease in the expression of RAGE and downstream phosphorylated P65 expression. researchgate.netnih.govall-imm.comall-imm.com The AGE/RAGE pathway is known to be a primary activator of the NLRP3 inflammasome and pyroptosis, and its activation leads to the overproduction of inflammatory factors. all-imm.commdpi.com

Suppression of Inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β)

A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the secretion of key inflammatory cytokines. In LPS-stimulated MODE-K cells, this compound treatment attenuated inflammatory cytokine secretion, including IL-1β, IL-10, IL-18, and TNF-α. researchgate.netnih.govall-imm.com In LPS-treated alveolar macrophages and lung epithelial cells, this compound and other constituents inhibited the production of inflammatory markers like IL-6. biomolther.orgnih.govresearchgate.net Studies on LPS-stimulated RAW 264.7 cells also reported inhibition of proinflammatory cytokines such as TNF-α and IL-6 by compounds including this compound. nih.govmdpi.com

Here is a summary of the effects of this compound on inflammatory cytokine secretion in cellular models:

| Cellular Model | Stimulus | Cytokines Suppressed | Reference |

| MODE-K cells | LPS | IL-1β, IL-10, IL-18, TNF-α, IL-6 | researchgate.netnih.govall-imm.com |

| Alveolar macrophages (MH-S) | LPS | IL-6 | biomolther.orgnih.govresearchgate.net |

| RAW 264.7 macrophages | LPS | TNF-α, IL-6 | nih.govmdpi.com |

Inhibition of Nitric Oxide (NO) Production in Macrophages

This compound has been shown to inhibit nitric oxide (NO) production in macrophages, a key inflammatory mediator. This compound inhibited LPS-induced nitric oxide (NO) production in RAW 264.7 cells. nih.govcaymanchem.com In LPS-treated alveolar macrophages (MH-S cells), this compound was among the constituents that inhibited the production of nitric oxide. biomolther.orgnih.govresearchgate.net While some studies on Acanthopanax sessiliflorus constituents showed this compound inhibited iNOS-induced NO production in RAW264.7 cells, another study noted it did not effectively inhibit iNOS-mediated NO production in MH-S cells. semanticscholar.org

Here is a summary of the effects of this compound on NO production in macrophage models:

| Cellular Model | Stimulus | Effect on NO Production | Reference |

| RAW 264.7 macrophages | LPS | Inhibited | nih.govcaymanchem.comsemanticscholar.org |

| Alveolar macrophages (MH-S) | LPS | Inhibited (varied effectiveness) | biomolther.orgnih.govresearchgate.netsemanticscholar.org |

Attenuation of Lung Inflammation in Animal Models

Investigations have explored the potential of this compound in attenuating lung inflammation in animal models. This compound has been found to relieve pneumonia symptoms in mice. all-imm.com While some studies on Acanthopanax divaricatus var. albeofructus and its constituents showed significant inhibition of lung inflammation in LPS-induced acute lung injury in mice, the in vivo activity of this compound itself was not specifically tested in some of these studies, although its potential was suggested. biomolther.orgresearchgate.netresearchgate.netsemanticscholar.org Other sources broadly indicate that this compound can be used for lung inflammation research. medchemexpress.comchemsrc.com

Role in Ulcerative Colitis Amelioration in Preclinical Models

This compound (Aca.B) has demonstrated potential in ameliorating ulcerative colitis in preclinical models. nih.govall-imm.com Studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a well-established model for inflammatory bowel disease, have shown that administration of this compound improved bowel symptoms. nih.govall-imm.com This amelioration was accompanied by a reduction in weight loss, colon shortening, inflammatory cell infiltration, and cell pyroptosis in vivo. nih.govall-imm.com

In vitro investigations using lipopolysaccharide (LPS)-stimulated MODE-K cells, an intestinal epithelial cell line, revealed that this compound treatment significantly improved cell viability and inhibited the inflammatory response induced by LPS. nih.govall-imm.comresearchgate.net Furthermore, this compound attenuated the expression of pyroptosis-specific proteins, caspase-1 activation, and the secretion of inflammatory cytokines. nih.govall-imm.comresearchgate.net

The protective effects of this compound against pyroptosis and ulcerative colitis appear to involve the inhibition of the advanced glycation end-products (AGE)/receptor of AGE (RAGE) pathway. nih.govall-imm.com this compound treatment was found to diminish the accumulation of AGEs, leading to a decrease in the expression of RAGE and downstream phosphorylated P65. nih.govall-imm.com These findings suggest that this compound can inhibit inflammation and cell damage in the acute stage of colitis by suppressing the AGE/RAGE pathway. nih.govall-imm.comall-imm.com

Immunostimulatory and Immunosuppressive Properties

This compound, also identified as syringaresinol (B1662434) mono-β-D glucoside, has been noted in the context of immunomodulatory activity. nih.govtijer.org While some sources suggest it can act as an immunostimulant, appearing in roots alongside compounds like punarnavine, other research on extracts containing lignans (B1203133), including syringaresinol mono-β-D glucoside, has indicated immunosuppressive qualities. nih.govtijer.org For instance, an extract containing lignans inhibited the production of IL-2 and TNF-α in human peripheral blood monocytes and prevented in vitro cytotoxicity in human NK cells. tijer.org It also inhibited nitric oxide (NO) generation in mouse macrophage cells. tijer.org this compound specifically (at a concentration of 20 µM) has been shown to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells. caymanchem.com This inhibition of NO production in macrophages suggests an anti-inflammatory or immunosuppressive effect.

Antioxidant Activities

This compound exhibits significant antioxidant activities through various mechanisms. caymanchem.comscilit.comresearchgate.net

Scavenging of DPPH and ABTS Radicals

This compound has demonstrated the ability to scavenge free radicals in cell-free assays. caymanchem.comscilit.comresearchgate.netresearchgate.net It effectively scavenges DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. caymanchem.comscilit.comresearchgate.netresearchgate.net In cell-free assays, this compound showed IC50 values of 9.9 µM for DPPH radical scavenging and 12.7 µM for ABTS radical scavenging. caymanchem.com These values indicate its potency in neutralizing these stable free radicals.

Restoration of Endogenous Antioxidant Status (SOD, Catalase, GPx, MDA)

Studies have shown that this compound can positively influence the body's endogenous antioxidant defense system. In a mouse model of scopolamine-induced amnesia, this compound administration (20 mg/kg) was found to increase the levels of hippocampal superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). caymanchem.com Concurrently, it reduced the levels of hippocampal malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. caymanchem.combioline.org.brdergipark.org.tr Similarly, an extract containing this compound demonstrated the ability to restore glutathione (GSH) levels and increase the activity of antioxidant enzymes such as CAT, GPx, and SOD, while reducing MDA levels in an in vivo model of hepatic lipid peroxidation. researchgate.net These findings suggest that this compound helps to restore the balance between reactive oxygen species production and the antioxidant defense system.

Data on the effect of this compound on antioxidant enzymes and MDA levels:

| Parameter | Effect of this compound (Preclinical Model) | Reference |

| SOD levels | Increased | caymanchem.comresearchgate.net |

| Catalase levels | Increased | caymanchem.comresearchgate.net |

| GPx levels | Increased | caymanchem.comresearchgate.net |

| MDA levels | Reduced | caymanchem.comresearchgate.net |

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

This compound has been associated with the reduction of intracellular reactive oxygen species (ROS) levels. scilit.comresearchgate.netresearchgate.net An extract containing this compound significantly reduced intracellular ROS levels in H2O2-treated H9c2 cardiomyocytes. scilit.comresearchgate.net This reduction in ROS levels contributes to the protective effects against oxidative damage observed in these cells. researchgate.net High levels of intracellular ROS are known to contribute to oxidative stress and cellular dysfunction. researchgate.netnih.gov

Anticancer Potential

Inhibition of Tumor Cell Invasion

Tumor cell invasion is a critical step in cancer metastasis, where cancer cells spread from the primary tumor to surrounding tissues and distant organs cuni.cznih.gov. This process involves overcoming tissue barriers and is a major factor contributing to cancer mortality cuni.cz. While the provided search results discuss tumor cell invasion in general, and mention that certain compounds can inhibit it mdpi.comyourwell.nl, specific research directly linking this compound to the inhibition of tumor cell invasion was not found in the initial search results.

Cytotoxic Activity against Cancer Cell Lines

Studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. Four new 2-benzoxazolinone-type alkaloids, including acanthosides A-D, were isolated from the roots of Acanthus ilicifolius. These compounds were tested for their antiproliferative activities against HepG2 (human liver cancer), HeLa (human cervical cancer), and A-549 (human lung cancer) cell lines jst.go.jpresearchgate.net. The new acanthosides exhibited varying levels of cytotoxicity against these cell lines, with IC₅₀ values ranging from 7.8 to 26.6 µM jst.go.jp. In comparison to known compounds, the new isolates, including this compound, showed better cytotoxic activities, which was attributed to the presence of a substituted benzoyl moiety in their structures jst.go.jp.

| Compound | HepG2 (IC₅₀ µM) | HeLa (IC₅₀ µM) | A-549 (IC₅₀ µM) |

| Acanthoside A | Not specified | Not specified | Not specified |

| This compound | 7.8-26.6 | 7.8-26.6 | 7.8-26.6 |

| Acanthoside C | Not specified | Not specified | Not specified |

| Acanthoside D | Not specified | Not specified | Not specified |

| Known Compounds | Higher IC₅₀ | Higher IC₅₀ | Higher IC₅₀ |

Note: Specific IC₅₀ values for each acanthoside (A-D) against each cell line were not explicitly detailed for this compound in the provided snippets, only the range for the new compounds.

Modulation of Apoptosis in Cancer Research

Apoptosis, or programmed cell death, is a fundamental process that is often dysregulated in cancer nih.govactaorthop.org. Inducing apoptosis in cancer cells is a key strategy in cancer therapy nih.govactaorthop.org. While the search results discuss the importance of apoptosis in cancer and how various compounds can modulate it nih.govactaorthop.orgwaocp.orgmdpi.com, direct research specifically detailing this compound's role in modulating apoptosis in cancer research was not found in the provided snippets. However, a study on Pogostemon cablin, from which this compound is isolated, showed that its extract could inhibit cell apoptosis in the context of inflammatory response all-imm.com. This compound itself has been shown to attenuate pyroptosis, a form of inflammatory programmed cell death, in the context of ulcerative colitis all-imm.com.

Potential in Cardiovascular Health

This compound has shown potential in contributing to cardiovascular health, particularly concerning myocardial ischemia and hepatoprotective properties.

Protective Effects against Myocardial Ischemia

Myocardial ischemia is a condition characterized by reduced blood flow to the heart muscle. Saussurea involucrata, a plant containing this compound, has been reported to have potential therapeutic effects against myocardial ischemia mdpi.comnih.gov. This compound, as one of the main components of Saussurea involucrata, has shown dose-dependent nitric oxide inhibitory potential and the ability to restore the antioxidant status of cells and attenuate inflammatory cytokines, suggesting a potential auxiliary protective effect against myocardial ischemia mdpi.com. Furthermore, this compound can be metabolized by intestinal bacteria, and these metabolites may contribute to the treatment of myocardial ischemia mdpi.comnih.gov. The four main components of Saussurea involucrata, including this compound, can also stimulate the production of short-chain fatty acids by intestinal bacteria, which further contributes to the protective effect against myocardial ischemia mdpi.comnih.gov.

Hepatoprotective Properties

Hepatoprotective properties relate to the ability of a substance to prevent damage to the liver. While the provided search results mention hepatoprotective activity in the context of other compounds or plant extracts yourwell.nlnih.govsemanticscholar.org, and one study identified this compound in açaí pulp extract which showed protective effects against oxidative damage in hepatic tissue mdpi.comscilit.com, direct research specifically demonstrating this compound's isolated hepatoprotective properties was not a primary focus of the provided snippets. However, the presence of this compound in açaí pulp extract, which exhibited hepatoprotective effects by reducing hepatic lipid peroxidation, restoring glutathione, and increasing antioxidant enzymes, suggests a potential contribution mdpi.comscilit.com.

Antimicrobial Properties

Research into the antimicrobial properties of this compound is limited in the provided search results. While some studies discuss the antimicrobial activity of other compounds or plant extracts mdpi.comproquest.comresearchgate.net, specific findings directly related to the antimicrobial activity of isolated this compound were not prominently featured. One search result mentions that this compound has been identified and isolated and reported to possess antioxidative, anticholinergic, anti-neuroinflammatory, and anti-amnesic properties, but does not detail antimicrobial effects yourwell.nl. Another mentions that halophyte bioactive extracts can have antimicrobial activity, and this compound is present in some contexts, but doesn't provide specific data for this compound itself core.ac.uk.

Antibacterial Activities

Investigations into the antibacterial properties of isolated this compound have been conducted. In one study examining compounds isolated from Acanthopanax senticosus fruits, this compound (identified as compound 2) did not exhibit antibacterial activity against tested strains of Staphylococcus aureus, including methicillin-resistant S. aureus and beta-lactamase positive S. aureus. researchgate.net Other compounds isolated in the same study showed weak activity against S. aureus. researchgate.net While glycosides in general are considered to potentially possess antimicrobial effects, specific studies on isolated this compound have indicated a lack of antibacterial action against certain bacterial strains. ontosight.ai

Antiviral Potential, including SARS-CoV-2

The antiviral potential of this compound, particularly against SARS-CoV-2, has been explored through in silico molecular docking studies. These computational investigations suggest that this compound may act as a potential inhibitor of the SARS-CoV-2 main protease (3CL Mpro). atlantis-press.com, nih.gov, frontiersin.org, researchgate.net Molecular docking studies have indicated that this compound can bind to the active site cavity of SARS-CoV-2 3CL Mpro. nih.gov, frontiersin.org For instance, one study reported a binding energy score of -122.21 kcal/mol for Acanthoside when docked with 3CLpro (PDB ID: 6LU7). nih.gov

However, it is worth noting that one in silico study indicated that this compound might not be a potential drug candidate based on Lipinski's rules, exhibiting a violation score greater than 2. researchgate.net These findings are based on computational simulations, and further in vitro and in vivo studies are required to validate the antiviral efficacy of this compound against SARS-CoV-2.

Other Reported Biological Activities

Beyond its investigated antibacterial and antiviral effects, this compound has demonstrated other biological activities in various research settings.

Inhibition of Lipid Accumulation

Research has indicated that this compound may play a role in modulating lipid accumulation. In a study investigating the effects of isolated compounds on steatosis in free fatty acid (FFA)-exposed HepG2 cells, compound 2, identified as this compound, significantly alleviated the deposition of lipid droplets at a concentration of 10 µM. researchgate.net This suggests a potential therapeutic effect of this compound on FFA-induced lipid metabolism disorder in liver cells. researchgate.net Additionally, this compound was identified in processed açaí pulp extract, which showed protective effects against oxidative stress and reduced hepatic lipid peroxidation in rats, although the specific contribution of this compound to these effects within the extract was not isolated. mdpi.com A related compound, syringaresinol 4-O-β-D-glucopyranoside, has also been reported to modulate lipid metabolism in HepG2 and C2C12 myotubes. unipa.it

The following table summarizes the effect of this compound on lipid accumulation in FFA-exposed HepG2 cells:

| Compound | Concentration | Effect on Lipid Droplet Deposition in FFA-exposed HepG2 cells |

| This compound | 10 µM | Significantly alleviated |

| This compound | 20 µM | Markedly alleviated |

Hypoglycemic Activity (In Vitro Enzyme Inhibition)

Studies have evaluated the potential of this compound to exert hypoglycemic effects through the inhibition of key enzymes involved in glucose metabolism. However, research has shown that this compound, also known as (−)-syringaresinol-β-D-glucoside, was inactive in in vitro enzyme inhibition assays targeting α-glucosidase (αG). researchgate.net While plant extracts containing this compound and other compounds have demonstrated hypoglycemic activity and inhibition of enzymes like α-amylase and α-glucosidase, this activity has not been attributed to isolated this compound in these specific enzyme inhibition assays. nih.gov, researchgate.net, dntb.gov.ua

Urease Inhibitory Potential

This compound has also shown potential as a urease inhibitor. In a study on compounds isolated from the fruits of Acanthopanax senticosus, compound 2, identified as this compound, demonstrated significant inhibitory potential against the enzyme urease in vitro. researchgate.net While the snippet available does not provide the specific IC50 value for this compound's urease inhibitory activity, it indicates a notable effect. researchgate.net Other compounds in the same study also exhibited potent urease inhibitory properties with reported IC50 values. researchgate.net

Other Reported Activities

Beyond the specific areas outlined, this compound has been reported to possess other biological activities, including anti-inflammatory and anti-amnesic effects. chemsrc.com, medchemexpress.com, nih.gov Studies in scopolamine-induced amnesic mouse models have shown that this compound can attenuate amnesic traits by influencing cholinergic activity, reducing oxidative stress and neuroinflammation, and activating the TrkB/CREB/BDNF pathway. chemsrc.com, medchemexpress.com this compound has also demonstrated a dose-dependent inhibitory effect on nitric oxide production in LPS-stimulated BV-2 microglial cells, indicating anti-inflammatory potential. unipa.it

Mechanisms of Action of Acanthoside B at the Molecular and Cellular Levels

Molecular Docking and Binding Affinity Studies

Molecular docking studies have been employed to predict the potential binding interactions and affinities of Acanthoside B with various target proteins. These computational approaches provide valuable information regarding the likely molecular targets and the nature of the interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Studies have investigated the binding of this compound, or related compounds, to proteins involved in viral activity and inflammation. For instance, molecular docking analysis explored the binding affinities of compounds from Kabasura Kudineer, including Acanthoside, with SARS-CoV-2 3CLpro (PDB ID: 6LU7). Acanthoside showed a binding affinity of -122.21 kcal/mol with this viral protease nih.govnih.gov. Molecular docking diagrams have also depicted the interaction of this compound with ACE2 nih.gov. Furthermore, molecular docking has been used to validate the binding ability of active constituents, such as this compound, to core targets related to inflammation . While a specific binding energy for this compound to targets within the NF-κB, MAPK, PI3K/AKT, or AGE/RAGE pathways was not consistently provided across the search results, these studies highlight the utility of molecular docking in predicting potential interactions.

Table 1: Selected Molecular Docking Binding Affinities

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |

| Acanthoside | SARS-CoV-2 3CLpro | 6LU7 | -122.21 | nih.govnih.gov |

| Isoorientin | AKT1 | - | -10.5 | |

| This compound | SARS-COV-2 3CL | - | Score: 43.4 | guidetopharmacology.org |

| This compound | ACE2 | - | Diagram available | nih.gov |

Note: Binding affinity values and scoring methods can vary depending on the software and parameters used in molecular docking studies.

Effects on Signal Transduction Pathways

This compound has been shown to modulate several critical signal transduction pathways involved in various cellular processes, including neuroprotection, inflammation, and cellular survival.

TrkB/CREB/BDNF Pathway Activation

This compound has been reported to activate the TrkB/CREB/BDNF pathway. This activation is considered a potential mechanism underlying its anti-amnesic effects observed in animal models nih.govnih.govnih.gov. The TrkB receptor is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Upon binding of BDNF to TrkB, downstream signaling cascades are activated, including the PI3K-AKT and ERK-CREB pathways researchgate.netfrontiersin.org. Activation of these pathways can lead to the phosphorylation of CREB, a transcription factor that promotes the expression of genes involved in neuronal survival, plasticity, and the production of BDNF itself researchgate.net. Studies have indicated that this compound actively enriches neurotropic proteins in specific brain regions, consistent with the activation of this pathway nih.gov.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammatory responses. Research suggests that this compound can modulate NF-κB signaling. Specifically, this compound has been shown to attenuate inflammation by inhibiting the AGE/RAGE pathway, which subsequently leads to a decrease in the expression of phosphorylated P65, a key component of the NF-κB complex nih.govuni.lu. This suggests that a mechanism by which this compound exerts anti-inflammatory effects involves the suppression of NF-κB activation, potentially through its impact on AGE/RAGE interactions . Related studies on compounds from Acanthus ilicifolius have also indicated alleviation of NF-κB p65 translocation and IκB degradation labsolu.ca.

Regulation of MAPK Pathway Components

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular responses, including inflammation, proliferation, and differentiation. This compound and related compounds have been linked to the regulation of MAPK signaling. This compound's effects may involve the NF-κB/MAPK signaling pathway lipidmaps.org. Studies on phenylethanoids from Acanthus ilicifolius have indicated an impact on MAPK pathway activation, potentially by reducing the phosphorylation of MAPKs labsolu.ca. Additionally, extracts containing this compound have been shown to inhibit the phosphorylation of MAPK molecules involved in inflammatory signal pathways nih.gov. ERK, a component of the MAPK pathway, is also a downstream target of TrkB, a pathway activated by this compound researchgate.net.

Inhibition of PI3K/AKT Pathway

The PI3K/AKT pathway is crucial for cell survival, growth, and metabolism. While the activation of the TrkB pathway by this compound can lead to downstream activation of PI3K/AKT researchgate.netfrontiersin.org, other studies suggest that extracts containing this compound can inhibit PI3K/AKT signaling. For instance, an extract containing this compound demonstrated inhibition of PI3K/AKT phosphorylation nih.gov. Phenylethanoids from Acanthus ilicifolius have also been suggested to inhibit the PI3K/Akt pathway labsolu.ca. It is important to note that the precise, direct effect of isolated this compound on PI3K/AKT inhibition may require further specific investigation, distinguishing it from the effects of crude extracts or related compounds.

Impact on AGE/RAGE Receptor Interactions

This compound has been shown to impact the interaction between Advanced Glycation End-products (AGEs) and their receptor (RAGE). A significant mechanism identified for this compound's anti-inflammatory and anti-pyroptotic effects is the inhibition of the AGE/RAGE pathway . This inhibition leads to a reduction in the accumulation of AGEs and a decrease in the expression of RAGE . The AGE/RAGE axis is known to activate downstream signaling pathways, including NF-κB and MAPK, contributing to oxidative stress and inflammation nih.govnih.govwikipedia.org. By suppressing the AGE/RAGE pathway, this compound can mitigate these detrimental effects .

Table 2: Effects of this compound on Gut Microbiota Metabolites

| Metabolite | Effect on Production (at 24h) | Magnitude of Change (vs. control) | Reference |

| Butyric acid | Stimulated synthesis/secretion | Increased by 25.0% | uni.lu |

| Propionic acid | No obvious ability to induce | No obvious difference | uni.lu |

| Isovaleric acid | Certain stimulating effect | Increased by 15.9% | uni.lu |

Note: Data presented is based on the effects of this compound in a gut microbiota incubation system. uni.lu

Enzymatic Modulation

This compound influences the activity of several key enzymes involved in physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as a compound that exhibits inhibitory activity against acetylcholinesterase (AChE) nih.gov. AChE is an enzyme primarily responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the nervous system wikipedia.org. Inhibition of AChE leads to increased levels and duration of action of acetylcholine wikipedia.org. Studies have shown that an ethanol (B145695) extract of Salicornia europaea, containing this compound, significantly decreased AChE levels in the hippocampus and cortical regions in a mouse model of amnesia induced by scopolamine (B1681570) nih.gov. This compound has been specifically isolated as an acetylcholine esterase-inhibiting active ingredient from Salicornia species extracts google.comgoogle.com. This mechanism is particularly relevant in the context of neurodegenerative conditions where cholinergic dysfunction is observed wikipedia.orgnih.gov.

Caspase-1 Activation and Pyroptosis-Specific Protein Expression

Research indicates that this compound can modulate caspase-1 activation and the expression of pyroptosis-specific proteins. Pyroptosis is a form of inflammatory programmed cell death all-imm.comthno.org. Caspase-1 activation is a central event in the initiation of pyroptosis, often occurring within a multiprotein complex called the inflammasome all-imm.comthno.orgresearchgate.net. Studies using LPS-stimulated MODE-K cells, an intestinal epithelial cell line, showed that this compound treatment attenuated the expression of pyroptosis-specific proteins and inhibited caspase-1 activation all-imm.comnih.govall-imm.com. Specifically, this compound significantly reduced LPS-induced caspase-1 activation, leading to a decrease in the percentage of cells positive for activated caspase-1 and propidium (B1200493) iodide (PI) all-imm.comresearchgate.net. Furthermore, this compound treatment dose-dependently reversed the upregulation of several pyroptosis-specific biomarkers induced by LPS, including NLRP3, ASC, GSDMD-N, Caspase-1, IL-1β, and IL-18 all-imm.com. The inhibitory effect of this compound on pyroptosis appears to be mediated, at least in part, through the suppression of the AGE/RAGE pathway all-imm.comnih.govall-imm.com.

Gene Expression and Protein Regulation

This compound influences the expression of genes and the regulation of proteins involved in inflammation and apoptosis.

Effects on Inflammatory Mediators (e.g., iNOS, COX-2)

This compound has demonstrated effects on key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Nitric oxide (NO), produced by iNOS, and prostaglandins, produced by COX-2, are important mediators of inflammation scielo.brscielo.br. In LPS-stimulated BV-2 microglial cells, this compound exhibited a dose-dependent potential to inhibit nitric oxide production nih.gov. Studies on LPS-treated RAW 264.7 macrophage cells showed that this compound, isolated from Acanthopanax sessiliflorus, decreased NO production and inhibited the activities of iNOS and COX-2 nih.govbwise.kr. Extracts containing this compound have also been shown to inhibit the production of inflammatory markers like nitric oxide from LPS-treated alveolar macrophages and IL-1β-treated lung epithelial cells biomolther.org. Inhibiting the expression and activity of iNOS and COX-2 is considered a therapeutic strategy for managing inflammation scielo.br.

Regulation of Cytokine Gene Expression

This compound influences the expression and secretion of various cytokines, which are crucial signaling molecules in the immune and inflammatory responses. Research indicates that this compound treatment attenuated the secretion of inflammatory cytokines in LPS-stimulated MODE-K cells all-imm.comnih.govall-imm.com. In a mouse model, this compound was found to attenuate inflammatory cytokines and mediators in the hippocampal regions nih.gov. This compound has been reported to attenuate inflammatory cytokines while also showing nitric oxide inhibitory potential mdpi.com. Extracts containing this compound have been shown to inhibit the production of inflammatory markers, including IL-6, in LPS-treated alveolar macrophages and IL-1β-treated lung epithelial cells scielo.brbiomolther.org. The accumulation of advanced glycation end-products (AGEs) promotes the production of inflammatory cytokines such as IL-1β, IL-10, IL-18, and TNF-α; this compound can diminish this by suppressing the AGE/RAGE pathway all-imm.comall-imm.com. Furthermore, this compound has been found to relieve LPS-induced inflammatory cytokine secretion and pneumonia symptoms all-imm.com.

Modulation of Apoptosis-Related Proteins

This compound may play a role in modulating proteins involved in apoptosis, a form of programmed cell death distinct from pyroptosis. While the direct mechanisms are still being explored, some studies suggest a potential influence. This compound has demonstrated potential for simultaneously acting on proteins such as p53, Caspase-3, and Caspase-8 mdpi.com. These caspases are key executioners in apoptotic pathways genome.jp. An extract of Pogostemon cablin, from which this compound is isolated, has been shown to inhibit cell apoptosis in a DSS-induced colitis model all-imm.com. Although research on this compound's direct impact on classical apoptosis-related proteins like Bax and Bcl-2 is less extensive in the provided sources, the noted interaction with caspases suggests a potential modulatory effect on apoptotic processes mdpi.comgenome.jp.

In Vitro Cellular Models

LPS-Stimulated Macrophages (e.g., RAW 264.7, BV-2 Microglial Cells)

Lipopolysaccharide (LPS)-stimulated macrophages, such as the murine RAW 264.7 and BV-2 microglial cell lines, are commonly used models to study inflammatory responses. This compound has demonstrated anti-inflammatory effects in these models. Studies have shown that this compound can inhibit the production of inflammatory markers, including nitric oxide (NO), in LPS-treated alveolar macrophages. researchgate.netresearchgate.net this compound has also shown a dose-dependent nitric oxide inhibitory potential in LPS-stimulated BV-2 microglial cells. unipa.it Research indicates that this compound treatment significantly ameliorated LPS-induced injury in MODE-K cells, increasing cell viability and inhibiting inflammatory responses. researchgate.net

Data on the inhibitory effects of this compound on NO production in LPS-stimulated BV-2 cells suggests a dose-dependent relationship. unipa.it

Human Lung Epithelial Cells (A549)

Human lung epithelial cells, such as the A549 cell line, are utilized to investigate the effects of compounds on lung inflammation and cytotoxicity. This compound has been studied for its effects on A549 cells, particularly in the context of inflammation. Extracts containing this compound have shown inhibitory action against lung inflammation in these cells. researchgate.net While some studies on compounds isolated from Salicornia europaea have shown antiproliferative activities against A549 cancer cells, the specific activity of isolated this compound on the proliferation of A549 cells is not consistently highlighted as potent in the search results. mdpi.com

MODE-K Cells (Intestinal Epithelial Cells)

MODE-K cells, an intestinal epithelial cell line, are used to model intestinal barrier function and inflammatory responses in the gut. This compound treatment has been shown to significantly ameliorate LPS-induced injury in MODE-K cells. researchgate.net This amelioration was evidenced by increased cell viability and inhibition of the inflammatory response. researchgate.net Furthermore, this compound treatment attenuated pyroptosis-specific protein expression, caspase-1 activation, and inflammatory cytokine secretion in MODE-K cells. researchgate.net These findings suggest a protective effect of this compound on intestinal epithelial cells under inflammatory conditions.

Cardiomyocytes (H9c2 cells)

H9c2 cells, a rat embryonic cardiomyocyte cell line, are used to study cardioprotective effects and responses to oxidative stress. While this compound itself was identified in an extract that showed protective effects against oxidative stress in H2O2-treated H9c2 cardiomyocytes, the specific contribution and direct activity of isolated this compound in this model are not explicitly detailed as strongly as other compounds in the provided search results. mdpi.comacgpubs.org Other lignan (B3055560) glycosides have demonstrated protective influence against H2O2-induced apoptosis in H9c2 cardiomyoblasts. acgpubs.org

Cancer Cell Lines (e.g., CAL-27)

Preclinical research also explores the potential cytotoxic or antiproliferative effects of compounds on various cancer cell lines. This compound has shown moderate activity against the oral cancer cell line CAL-27. researchgate.net While other compounds isolated from natural sources have demonstrated significant cytotoxic effects against different cancer cell lines, including breast cancer cells, the activity of this compound appears to be moderate in the context of CAL-27 cells based on the provided information. researchgate.net

Enzyme Inhibition Assays (AChE, α-glucosidase, urease)

Enzyme inhibition assays are used to evaluate the potential of a compound to inhibit the activity of specific enzymes, which can be relevant for various therapeutic applications.

Acetylcholinesterase (AChE): this compound has been reported to regulate cholinergic function by enhancing AChE inhibitory activity. nih.gov Studies have shown that this compound significantly decreased AChE levels in both the hippocampus and cortical regions in a scopolamine-induced amnesic mouse model. nih.govsciencescholar.us This suggests a potential role for this compound in conditions related to cholinergic dysfunction.

α-glucosidase: Inhibition of α-glucosidase is a strategy for managing postprandial hyperglycemia in diabetes. Research indicates that this compound, also referred to as (−)-syringaresinol-β-D-glucoside, has been found to be inactive in in vitro enzyme inhibition assays for α-glucosidase. mdpi.comresearchgate.net

Urease: Urease is an enzyme produced by bacteria like Helicobacter pylori and is implicated in various conditions, including gastritis and peptic ulcers. This compound has revealed significant inhibitory potential against the enzyme urease in vitro. researchgate.netchemicalbook.com

Here is a summary table of this compound's activity in enzyme inhibition assays:

| Enzyme | Inhibition Activity | Notes |

| Acetylcholinesterase (AChE) | Inhibitory | Enhances cholinergic function. nih.govnih.govsciencescholar.us |

| α-glucosidase | Inactive | In vitro assays. mdpi.comresearchgate.net |

| Urease | Inhibitory | Significant in vitro potential. researchgate.netchemicalbook.com |

Antioxidant Assays (DPPH, ABTS, FRAP)

Antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric-Reducing Antioxidant Power) are widely used in vitro methods to evaluate the radical scavenging and reducing capabilities of compounds. These spectrophotometric methods are favored for their simplicity, speed, and reproducibility. nih.gove3s-conferences.orgmdpi.com The DPPH assay measures the ability of an antioxidant to neutralize the stable DPPH radical, typically resulting in a color change that is quantified spectrophotometrically. e3s-conferences.orgmdpi.com Similarly, the ABTS assay assesses the capacity of a substance to scavenge the ABTS radical cation. nih.gove3s-conferences.org The FRAP assay, on the other hand, evaluates the antioxidant potential by measuring the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by the sample. e3s-conferences.orgmdpi.com

This compound has demonstrated antioxidant activity in cell-free assays, including DPPH and ABTS radical scavenging tests. In these assays, this compound scavenged DPPH and ABTS radicals with reported IC₅₀ values of 9.9 µM and 12.7 µM, respectively. caymanchem.comcaymanchem.com

In Vivo Animal Models

In vivo animal models are crucial for investigating the biological effects of compounds within a complex living system, providing insights into their efficacy and mechanisms of action under conditions mimicking disease states.

Scopolamine-Induced Amnesic Mouse Model

The scopolamine-induced amnesic mouse model is a common preclinical tool used to study learning and memory deficits and evaluate potential cognitive-enhancing agents. Scopolamine, a muscarinic receptor antagonist, impairs cognitive function in rodents, mimicking aspects of amnesia. nih.govresearchgate.net

Studies using this model have investigated the effects of this compound on cognitive function. Oral administration of this compound to mice has shown dose-dependent improvements in behavioral and cognitive impairments induced by scopolamine. nih.govresearchgate.net These ameliorative effects are suggested to involve the regulation of cholinergic function, restoration of antioxidant status, reduction of inflammatory cytokines and mediators, and enrichment of neurotropic proteins in the hippocampal regions of the brain. nih.govresearchgate.net this compound has been shown to reduce hippocampal malondialdehyde (MDA) levels and increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX) in this model. caymanchem.comcaymanchem.com

DSS-Induced Colitis Mouse Model (Ulcerative Colitis)

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model is a widely used experimental model for studying inflammatory bowel diseases, particularly ulcerative colitis. DSS administration disrupts the intestinal epithelial barrier, leading to inflammation and symptoms similar to human ulcerative colitis, including weight loss, diarrhea, and colon shortening. nih.govall-imm.comresearchgate.net

This compound has been investigated for its potential therapeutic effects in this model. Studies have shown that this compound administration can improve bowel symptoms in DSS-induced colitis mice. nih.govall-imm.comresearchgate.netall-imm.com This improvement is accompanied by reductions in weight loss, colon shortening, inflammatory cell infiltration, and cell pyroptosis in vivo. nih.govall-imm.comresearchgate.net The protective effects of this compound in this model are linked to the attenuation of the AGE/RAGE pathway activation, which plays a role in inflammatory responses and pyroptosis. nih.govall-imm.com

LPS-Induced Acute Lung Injury (ALI) Mouse Model

The lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model is utilized to study the mechanisms of ALI and evaluate potential therapeutic interventions for lung inflammation. LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response in the lungs when administered to mice, leading to symptoms of ALI. researchgate.netkstudy.comfrontiersin.orgarchivesofmedicalscience.com

Research indicates that this compound may have anti-inflammatory effects in the context of lung inflammation induced by LPS. researchgate.netcore.ac.uk While some studies specifically highlight the effects of Acanthoside D in this model, mentioning its ability to reduce inflammatory cell recruitment and alleviate histological changes in the lung researchgate.net, this compound has also been noted for its anti-inflammatory potential in LPS-stimulated cells and lung inflammation models. researchgate.net

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Models

Carbon tetrachloride (CCl₄)-induced hepatic fibrosis models are commonly used in preclinical research to study the development and potential treatments for liver fibrosis and cirrhosis. CCl₄ is metabolized in the liver to reactive intermediates that cause hepatocyte damage, inflammation, and the activation of hepatic stellate cells, leading to excessive deposition of extracellular matrix and fibrosis. bmrat.orgmdpi.commedwinpublishers.comnih.govnih.gov

Tert-Butyl Hydroperoxide (t-BHP)-Induced Hepatotoxicity Models

Tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity models are used to investigate oxidative stress-mediated liver injury. t-BHP is a prooxidant that can be metabolized to free radical intermediates, leading to lipid peroxidation, depletion of glutathione, and ultimately cell damage and hepatotoxicity. jmb.or.krproquest.comnih.govmdpi.comresearchgate.net

While t-BHP is a known inducer of oxidative stress and hepatotoxicity used in various studies jmb.or.krnih.govmdpi.comresearchgate.net, specific research detailing the effects of this compound in t-BHP-induced hepatotoxicity models was not explicitly found within the provided search results. Studies using t-BHP often focus on evaluating the hepatoprotective effects of various compounds by measuring markers of liver injury and oxidative stress. jmb.or.krnih.govmdpi.com

Myocardial Ischemia Models

Research has explored the potential cardioprotective effects of natural compounds, including lignans (B1203133) like this compound, in the context of myocardial ischemia. Myocardial ischemia/reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular diseases. researchgate.net Preclinical models of myocardial ischemia, such as those involving induced I/R injury in rodents, are utilized to investigate the protective effects of potential therapeutic agents. While some studies focus on other compounds or extracts in myocardial ischemia models researchgate.netresearchgate.net, this compound's potential role in such models is an area of interest within the broader investigation of natural products for cardiovascular health. For instance, studies on Saussurea involucrata, which contains this compound as one of its main components, have investigated its potential therapeutic effects against myocardial ischemia, suggesting a link between its constituents and activity in this area. mdpi.com These studies often involve assessing markers of tissue damage, oxidative stress, and inflammatory responses in cardiac tissue following an ischemic event. researchgate.netresearchgate.net

Analytical Techniques for Isolation and Quantification

Accurate isolation and quantification of this compound are crucial for both research and quality control purposes. Various analytical techniques are employed for this, leveraging the compound's chemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique widely used for the identification and quantification of this compound in complex matrices, such as plant extracts and biological samples. mdpi.comdntb.gov.ua This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-ESI-MS has been applied for identifying compounds by comparing their mass-to-charge ratio (m/z) and retention times with standards. A specific and reliable HPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound along with other compounds in rat plasma. dntb.gov.ua This method typically involves sample preparation steps, chromatographic separation on a C18 column, and detection using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source. dntb.gov.ua LC-MS/MS is also used in metabolomics studies to identify and quantify compounds, including this compound and its metabolites. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is another essential technique for the separation, identification, and quantification of this compound. chemfaces.comasianpubs.orgnih.govresearchgate.net HPLC methods for this compound often involve using a reversed-phase C18 column and a mobile phase consisting of a gradient elution system, typically with acetonitrile (B52724) and water or aqueous phosphoric acid. chemfaces.comnih.gov Detection is commonly performed using a photodiode array (DAD) or UV detector at a specific wavelength. chemfaces.comresearchgate.net HPLC has been optimized for the quantitative analysis of this compound in plant materials, ensuring exhaustive extraction and accurate quantification. chemfaces.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. jst.go.jpresearchgate.netvjs.ac.vnresearchgate.net Both 1D (¹H NMR and ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the complete structure and assign the positions of atoms within the molecule. jst.go.jpresearchgate.netvjs.ac.vnresearchgate.net Comparison of NMR data with reported values for known compounds is crucial for confirming the identity of isolated this compound. jst.go.jpvjs.ac.vnresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)